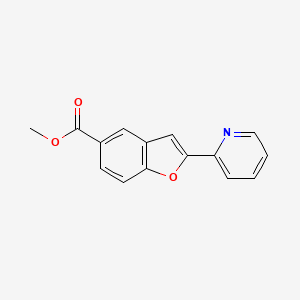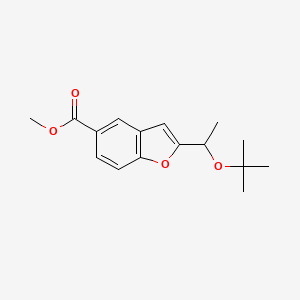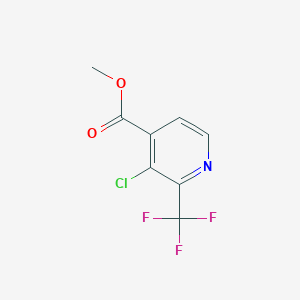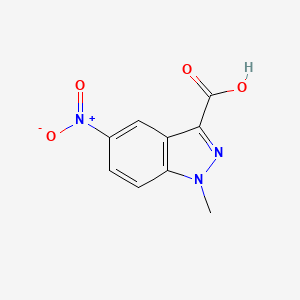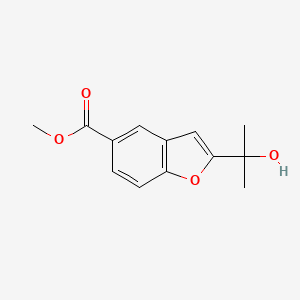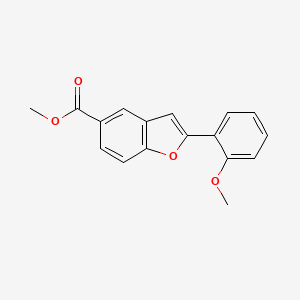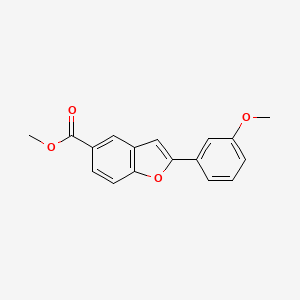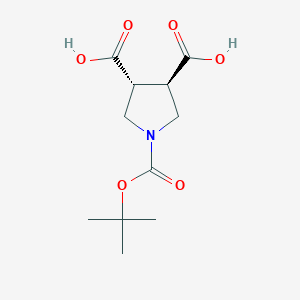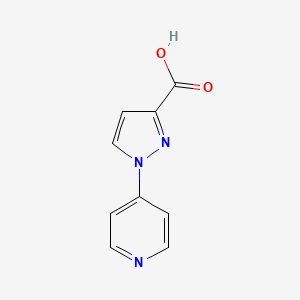
6-(三氟甲基)吡啶-2,3-二甲酸二甲酯
描述
Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is a chemical compound . It’s a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, including Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate, is a significant area of research in the agrochemical and pharmaceutical industries . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular structure of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is characterized by the presence of a pyridine ring with a trifluoromethyl group and two carboxylate groups .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives, including Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate, are involved in various chemical reactions. They are used in the synthesis of different compounds, including those used in the agrochemical and pharmaceutical industries .Physical and Chemical Properties Analysis
The physical and chemical properties of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate are influenced by its molecular structure, particularly the presence of the trifluoromethyl group and the pyridine ring .科学研究应用
农用化学品:作物保护
6-(三氟甲基)吡啶-2,3-二甲酸二甲酯: 是合成多种农用化学品的关键中间体。 其衍生物主要用于作物保护,由于氟原子和吡啶部分赋予的独特物理化学性质,可提供有效的害虫控制 。三氟甲基的引入增强了杀虫剂的生物活性,使其对多种害虫更有效。
制药行业:药物开发
含三氟甲基吡啶 (TFMP) 部分的几种药物已获准上市,还有更多药物正在进行临床试验 。TFMP 衍生物表现出一系列对药物开发有益的生物活性,特别是由于氟对化合物性质和活性的影响。
兽药:动物保健产品
在兽药行业,TFMP 衍生物用于动物保健产品的配方。 这些化合物已获得市场批准用于兽药,表明它们在治疗各种动物健康问题方面的安全性和有效性 。
化学合成:作物保护产品的中间体
对 TFMP 衍生物(如2,3-二氯-5-(三氟甲基)-吡啶 (2,3,5-DCTF))的高需求强调了它们作为多种作物保护产品合成中间体的重要性 。这些中间体在生产各种农用化学品中发挥着至关重要的作用。
材料科学:功能材料开发
含氟有机化合物(如 TFMP 衍生物)的开发促进了材料科学的进步。 它们的独特性能有助于创建具有增强性能特征的功能材料 。
杀菌活性:嘧啶胺衍生物
对嘧啶胺衍生物杀菌活性的研究表明,杀菌化合物的最佳结构包括吡啶环上的5-CF3基团 。这表明 TFMP 衍生物在设计具有更高效力的新型杀菌剂方面可能至关重要。
作用机制
Target of Action
Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is a chemical compound that has been used in the synthesis of various molecules . .
Mode of Action
Similar compounds have been used in the synthesis of complex molecules, such as ditopic macrocycles and pyridine-bridged bis pyrazole ligands. These molecules can interact with their targets, leading to various changes at the molecular level.
Biochemical Pathways
It’s known that similar compounds can participate in various chemical reactions, leading to the synthesis of complex molecules .
Action Environment
It’s known that similar compounds can be stored at room temperature , suggesting that they are relatively stable under normal environmental conditions.
未来方向
生化分析
Biochemical Properties
Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with diphenylurea derivatives, which are crucial in various biochemical processes . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the complex and facilitate biochemical reactions.
Cellular Effects
Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are crucial in understanding how cells respond to external stimuli and maintain homeostasis .
Molecular Mechanism
The molecular mechanism of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate involves its interaction with specific biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions are essential for understanding the compound’s role in cellular function and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for designing experiments and interpreting results accurately .
Dosage Effects in Animal Models
The effects of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. These studies are crucial for understanding the compound’s safety and efficacy .
Metabolic Pathways
Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding how the compound affects cellular metabolism and its potential therapeutic applications. Studies have shown that it can modulate the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic flux .
Transport and Distribution
The transport and distribution of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate within cells and tissues are critical for understanding its biological effects. It interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions are essential for understanding how the compound exerts its effects at the cellular level .
Subcellular Localization
The subcellular localization of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is crucial for understanding its activity and function. It may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications often play a role in directing the compound to its specific location within the cell. Understanding these localization mechanisms is essential for elucidating the compound’s role in cellular function .
属性
IUPAC Name |
dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-17-8(15)5-3-4-6(10(11,12)13)14-7(5)9(16)18-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAPRVDYXPLQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727835 | |
| Record name | Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905273-56-5 | |
| Record name | Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



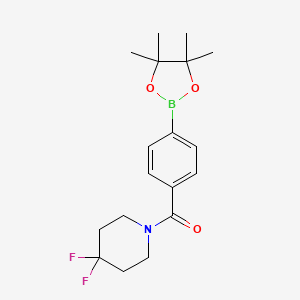
![2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1399661.png)

